Methyl 2-(isoindolin-1-yl)acetate
Description
Overview of Isoindoline (B1297411) Heterocycles in Organic Chemistry Research
Isoindoline is a heterocyclic organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. wikipedia.org This core structure is a fundamental building block in the synthesis of a wide array of biologically active molecules. researchgate.net The significance of the isoindoline scaffold in medicinal chemistry is underscored by its presence in numerous pharmaceutical drugs. mdpi.com These compounds have found applications in treating a range of conditions, including cancer, inflammation, and hypertension. mdpi.com The versatility of the isoindoline ring system allows for extensive functionalization, leading to a diverse library of derivatives with varied pharmacological profiles. mdpi.comontosight.ai Researchers are actively exploring new synthetic methodologies to create novel isoindoline-based compounds with enhanced therapeutic properties. mdpi.comorganic-chemistry.org
Structural Classification and Nomenclature of Isoindoline Derivatives
The parent compound, isoindoline, has the chemical formula C₈H₉N and the IUPAC name 2,3-dihydro-1H-isoindole. wikipedia.orgnih.gov Its structure is isomeric with indoline, differing in the position of the nitrogen atom within the five-membered ring. wikipedia.org Derivatives of isoindoline are classified based on the nature and position of substituents on the bicyclic framework. For instance, oxidation at the 1 and 3 positions of the isoindoline ring results in isoindoline-1,3-dione, also known as the phthalimide (B116566) ring. mdpi.comnih.gov The introduction of a single carbonyl group at the 1-position leads to the isoindolin-1-one (B1195906) core. mdpi.com
Nomenclature of these derivatives follows standard IUPAC guidelines, specifying the location and identity of each substituent. For example, in "Methyl 2-(isoindolin-1-yl)acetate," the "isoindolin-1-yl" portion indicates that the substituent is attached at the first position of the isoindoline ring, and the "acetate" group is attached to the nitrogen at the second position. The chirality of substituted isoindolines, particularly at the 1-position, is an important structural feature, with many synthetic methods being developed to produce specific enantiomers. wikipedia.org
Rationale for Comprehensive Research on this compound
The specific focus on this compound stems from its potential as a key intermediate in the synthesis of more complex and potentially bioactive molecules. The ester functionality provides a reactive handle for further chemical transformations, while the isoindoline core serves as a privileged scaffold. Research into this particular compound can elucidate structure-activity relationships within this class of molecules. By studying the chemical reactivity and biological properties of this relatively simple derivative, researchers can gain insights that are applicable to the design and synthesis of novel therapeutic agents.
Historical Context and Evolution of Isoindoline Synthesis Methodologies Relevant to this compound
The synthesis of isoindoline and its derivatives has evolved significantly over time. Early methods often involved multi-step procedures with modest yields. google.com For example, the cyclization of α,α'-dibromo-xylene with p-toluenesulphonylamine followed by deprotection was a known route, but it was hampered by low yields and the use of hazardous starting materials. google.com Another historical approach involved the hydrogenation of phthalonitrile, though reproducing the reported high yields proved challenging. google.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-isoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)6-10-9-5-3-2-4-8(9)7-12-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHXIGPZLFOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730008 | |
| Record name | Methyl (2,3-dihydro-1H-isoindol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444583-14-6 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444583-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2,3-dihydro-1H-isoindol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of Methyl 2 Isoindolin 1 Yl Acetate
Reactivity at the Ester Functional Group
The ester functional group in Methyl 2-(isoindolin-1-yl)acetate is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Hydrolysis and Ester Exchange Reactions
The ester group can undergo hydrolysis, typically under basic conditions, to yield the corresponding carboxylic acid. For instance, treatment of related isoindolinone structures with methanolic potassium hydroxide (B78521) can lead to the hydrolysis of an ester group. nih.govacs.org This transformation is a fundamental reaction that can be a deliberate synthetic step or a side reaction under certain conditions. nih.govacs.org
Similarly, transesterification, or ester exchange, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkoxy groups, thereby modifying the steric and electronic properties of the molecule.
Reductions and Derivatizations of the Ester Moiety
The ester group is susceptible to reduction by various reagents. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, 2-(isoindolin-1-yl)ethanol. Milder reducing agents can potentially lead to the corresponding aldehyde, although this transformation can be challenging to control. imperial.ac.uk
The ester can also serve as a precursor for the synthesis of amides. Reaction with amines can convert the methyl ester into the corresponding N-substituted or unsubstituted amides. This amidation reaction is a common strategy for introducing further diversity into the molecular structure.
Transformations Involving the Isoindoline (B1297411) Core
The isoindoline core, with its aromatic ring and reactive nitrogen and C-1 positions, offers multiple avenues for chemical modification.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of the isoindoline core can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused heterocyclic ring and any existing substituents. Generally, the electron-donating nature of the nitrogen atom in the isoindoline ring activates the aromatic ring towards electrophilic attack. nih.gov For instance, related isoindolinone structures have been shown to undergo electrophilic aromatic substitution. nih.govacs.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
While less common for the electron-rich isoindoline ring system, nucleophilic aromatic substitution can occur if the aromatic ring is substituted with strong electron-withdrawing groups.
Functional Group Interconversions at the Isoindoline Nitrogen and C-1 Position
The nitrogen atom of the isoindoline ring is a nucleophilic center and can participate in various reactions. It can be alkylated, acylated, or arylated to introduce a wide range of substituents. These transformations can significantly impact the biological activity and physical properties of the resulting derivatives. solubilityofthings.comfiveable.me
The C-1 position of the isoindoline ring, being adjacent to the nitrogen atom, is activated and can be a site for functionalization. wikipedia.org Deprotonation at this position can generate a carbanion that can then react with various electrophiles.
Cascade and Rearrangement Reactions
The structure of this compound and its derivatives can be amenable to cascade and rearrangement reactions, leading to the formation of more complex polycyclic structures. acs.orgmasterorganicchemistry.comfigshare.com For example, intramolecular cyclization reactions can occur between the ester side chain and the isoindoline core or with substituents on the aromatic ring. nih.govacs.org These reactions are powerful tools for the efficient construction of intricate molecular architectures from simpler precursors. Rearrangement reactions, such as those involving carbocation intermediates, can also lead to skeletal reorganization and the formation of novel heterocyclic systems. masterorganicchemistry.com
Advanced Spectroscopic and Analytical Techniques for Research on Methyl 2 Isoindolin 1 Yl Acetate
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the analysis of "Methyl 2-(isoindolin-1-yl)acetate," offering precise mass determination that is critical for confirming its elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of a molecule's chemical formula.
For a related compound, "Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate," HRMS analysis using an electrospray ionization (ESI) source in positive ion mode provided a calculated value for the protonated molecule [M+H]⁺ of 219.08954, with the found value being 219.08917 mdpi.com. This level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Beyond formula confirmation, HRMS is a powerful tool for mechanistic studies of reactions involving "this compound." By analyzing the masses of intermediates and byproducts in a reaction mixture, researchers can piece together the steps of a reaction pathway. Techniques such as tandem mass spectrometry (MS/MS) coupled with HRMS can be used to fragment the parent ion and analyze the resulting daughter ions, providing structural information about different parts of the molecule and helping to identify the sites of chemical modification. This is particularly useful in studying the synthesis or degradation pathways of isoindoline (B1297411) derivatives. researchgate.netnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For "this compound," a suite of advanced NMR techniques is employed to fully assign the proton (¹H) and carbon (¹³C) signals and to determine the molecule's stereochemistry.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR provides initial information, but for a complete and unambiguous structural assignment of complex molecules like isoindoline derivatives, two-dimensional (2D) NMR experiments are essential. nih.govresearchgate.netrasayanjournal.co.in
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other within the molecule's spin system. For "this compound," COSY would be used to trace the connectivity of protons within the isoindoline ring and the acetate (B1210297) side chain. researchgate.netjournalajocs.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals. researchgate.netjournalajocs.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the acetate group to the isoindoline ring. researchgate.netyoutube.comscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for stereochemical assignments, helping to determine the relative configuration of substituents and the conformation of the molecule in solution. researchgate.netscience.govresearchgate.net
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a related compound, "Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate" mdpi.com. Similar patterns would be expected for "this compound," with variations due to the absence of the methyl and oxo groups.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.37 - 7.83 | 120.9 - 132.2 |
| Aromatic C | - | 130.6, 151.1 |
| C=O (amide) | - | 168.9 |
| C=O (ester) | - | 171.6 |
| Quaternary C | - | 58.8 |
| OCH₃ | 3.72 | 52.0 |
| CH₂ | 2.51, 2.96 | 44.1 |
| CH₃ | 1.59 | 24.9 |
Microcryoprobe NMR and Dynamic Nuclear Polarization (DNP) for Sensitivity Enhancement
For samples that are available only in very small quantities or are of low solubility, obtaining high-quality NMR spectra can be challenging. Microcryoprobe NMR technology significantly enhances sensitivity by cooling the detection coil and preamplifier to cryogenic temperatures, which reduces thermal noise. This can result in a signal-to-noise ratio improvement of a factor of 3-4, allowing for the analysis of microgram-level samples of "this compound" or enabling faster acquisition of 2D NMR data.
Dynamic Nuclear Polarization (DNP) is another powerful technique for sensitivity enhancement, particularly in solid-state NMR. DNP works by transferring the high polarization of electron spins to nuclear spins, leading to a dramatic increase in the NMR signal. While less common for routine solution-state analysis of small molecules, it can be an invaluable tool for studying the compound in solid matrices or for investigating its interactions with other molecules in a solid phase.
In-Situ NMR for Reaction Monitoring
In-situ NMR, also known as reaction monitoring by NMR, allows for the real-time tracking of chemical reactions. beilstein-journals.org By placing a reaction vessel directly within the NMR spectrometer, or by flowing the reaction mixture through an NMR flow cell, chemists can follow the disappearance of starting materials and the appearance of products over time. beilstein-journals.org This provides detailed kinetic data and can help in the identification of transient intermediates that might be missed by conventional analysis of quenched reaction aliquots. For the synthesis of "this compound," in-situ NMR could be used to optimize reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of impurities. beilstein-journals.org
Single Crystal X-Ray Diffraction for Absolute Configuration and Conformational Analysis
Single Crystal X-Ray Diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By irradiating a single crystal of "this compound" with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise location of each atom in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsion angles. tandfonline.comresearchgate.net
A key application of this technique is the determination of the absolute configuration of chiral centers. If the molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to establish the absolute stereochemistry without the need for a chiral reference. Furthermore, X-ray diffraction provides a detailed picture of the molecule's conformation in the solid state, revealing the preferred spatial arrangement of its constituent parts. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. tandfonline.comjmchemsci.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. This is particularly useful for identifying polar functional groups. For "this compound," FT-IR would show characteristic absorption bands for the C=O stretch of the ester group, the C-N stretch of the amine, and the C-H stretches of the aromatic and aliphatic portions of the molecule. nih.govnih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be useful for observing the vibrations of the benzene (B151609) ring. irphouse.com
Together, FT-IR and Raman provide a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com These techniques are also valuable for monitoring the progress of a reaction. For example, during the synthesis of "this compound," one could monitor the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product.
The following table presents the expected vibrational frequencies for the key functional groups in "this compound."
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1750-1735 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-N (Amine) | Stretching | 1350-1000 |
| N-H (Secondary Amine) | Stretching | 3500-3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
Chiral Analytical Methods (e.g., Chiral HPLC, Circular Dichroism (CD)) for Enantiomeric Purity and Absolute Configuration Determination
The stereochemistry of this compound is a critical aspect of its chemical identity, as the C1 position of the isoindoline ring is a chiral center. Consequently, the molecule can exist as a pair of enantiomers. The determination of enantiomeric purity and the assignment of the absolute configuration of these enantiomers are paramount in many areas of chemical research. This is achieved through specialized analytical techniques, primarily Chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of the analyte can interact differentially. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.
For isoindolinone derivatives, which are structurally analogous to this compound, polysaccharide-based CSPs are frequently employed with high success. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Detailed Research Findings: Research on the enantioseparation of 3-substituted isoindolin-1-ones has demonstrated the efficacy of various polysaccharide-based columns. For instance, columns such as Chiralpak OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) have been successfully used. The choice of mobile phase is crucial for achieving optimal separation. Typically, normal-phase elution modes using mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are employed. The ratio of these solvents is fine-tuned to balance resolution and analysis time. Studies have shown that for many isoindolinone racemates, a baseline separation can be achieved, enabling the accurate determination of enantiomeric excess (ee). jlu.edu.cn For example, in the analysis of 3-(Nitromethyl)isoindolin-1-ones, a Chiralpak OD-H column with a mobile phase of n-hexane/i-PrOH (70:30) at a flow rate of 0.8 mL/min allowed for the clear separation of the (R) and (S) enantiomers.
Below is a representative table of chiral HPLC conditions used for the analysis of related isoindolinone compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Compound Class |
| Chiralpak OD-H | n-Hexane / Isopropanol (70:30) | 0.8 | 220, 254 | 3-(Nitromethyl)isoindolin-1-ones |
| Chiralpak IC | n-Hexane / Isopropanol (70:30) | 1.0 | Not Specified | 3-(Nitromethyl)isoindolin-1-ones |
| Chiralpak OD-H | n-Hexane / Isopropanol (95:5) | 0.6 | 220, 254 | tert-butyl 1-(dibenzylamino)-3-oxoisoindoline-2-carboxylate |
| Chiralpak IE-3 | n-Hexane / Isopropanol (80:20) | 0.6 | 220, 254 | N-Boc-3-(3,5-dimethyl-1H-pyrazol-4-yl)isoindolin-1-one |
Circular Dichroism (CD) Spectroscopy
While chiral HPLC is effective for separating and quantifying enantiomers, it does not inherently reveal the absolute configuration (i.e., the R or S designation) of the separated stereoisomers. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
An experimentally obtained CD spectrum, on its own, is insufficient to assign the absolute configuration. The modern approach involves a synergy between experimental spectroscopy and computational chemistry. The absolute configuration of a novel isoindolinone was successfully determined using Vibrational Circular Dichroism (VCD), a related technique that measures differential absorption in the infrared region, in conjunction with Density Functional Theory (DFT) calculations. researchgate.net
Detailed Research Findings: The process involves recording the experimental CD or VCD spectrum of an enantiomerically pure sample. Concurrently, theoretical CD/VCD spectra for one of the possible enantiomers (e.g., the R-enantiomer) are calculated using quantum chemical methods like DFT. mdpi.com These calculations often need to account for various possible conformations of the molecule in solution. The calculated spectrum is then compared to the experimental spectrum. A good match between the calculated spectrum for the R-enantiomer and the experimental spectrum allows for the unambiguous assignment of the R configuration to that sample. Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the sample is assigned the S configuration. This combination of experimental VCD and DFT calculations has proven to be a reliable method for determining the absolute configuration of complex molecules, including those with the isoindolinone core. researchgate.net
Hyphenated Techniques in Structural Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are indispensable tools in modern chemical analysis. They provide a wealth of structural information from complex mixtures or purified compounds. For the comprehensive analysis of this compound and its potential derivatives or metabolites, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This technique is ideal for the analysis of non-volatile and thermally labile compounds like this compound.
Detailed Research Findings: In a typical LC-MS analysis, the compound would first be separated from any impurities or other components on a reversed-phase HPLC column (e.g., a C18 column). The eluent from the column is then directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common soft ionization technique used for such molecules, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The mass analyzer then provides a highly accurate mass-to-charge ratio (m/z) for this ion, confirming the molecular weight of the compound.
For more detailed structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering valuable clues about its structure. For this compound, one would expect to see fragmentation corresponding to the loss of the methoxy group from the ester, cleavage of the ester group itself, and fragmentation of the isoindoline ring system. This detailed structural information is crucial for confirming the identity of the compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique, though its application to this compound may require derivatization. GC is best suited for volatile and thermally stable compounds. While the target compound has some volatility, derivatization, such as silylation of the secondary amine, might be necessary to improve its chromatographic behavior and prevent thermal degradation in the GC injector.
Detailed Research Findings: Once injected, the analyte is vaporized and separated based on its boiling point and interactions with the stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a higher-energy ionization technique compared to ESI and results in extensive fragmentation. The resulting mass spectrum is a complex pattern of fragment ions that is highly reproducible and characteristic of the molecule's structure. This pattern can be compared against spectral libraries for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the analyte.
The table below summarizes the type of information that can be obtained from these hyphenated techniques for a compound like this compound.
| Technique | Separation Principle | Ionization Method | Information Obtained |
| LC-MS | Partitioning between mobile and stationary phases | Electrospray Ionization (ESI) | Retention time, Molecular weight confirmation ([M+H]⁺) |
| LC-MS/MS | Partitioning between mobile and stationary phases | ESI with Collision-Induced Dissociation (CID) | Retention time, Molecular weight, Structural information from fragmentation patterns |
| GC-MS | Partitioning between carrier gas and stationary phase | Electron Ionization (EI) | Retention time, Characteristic fragmentation pattern for structural confirmation and library matching |
Theoretical and Computational Investigations of Methyl 2 Isoindolin 1 Yl Acetate
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of methyl 2-(isoindolin-1-yl)acetate is fundamental to understanding its chemical behavior. Molecular orbital (MO) theory offers a framework for describing the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
In related isoindolinone systems, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl groups and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally correlating with higher chemical reactivity. For a similar compound, methyl linoleate, the calculated HOMO-LUMO energy gap was reported to be 5.33 eV, which is indicative of its biological activity. researchgate.net
A full analysis of this compound would involve mapping the electron density and calculating the energies of the molecular orbitals to predict its reactivity and spectroscopic properties.
Quantum Chemical Descriptors and Reactivity Prediction (e.g., Fukui Functions, Electrostatic Potential Surfaces)
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity. These descriptors are derived from the electron density and other quantum mechanical properties.
Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely highlight the carbonyl carbons as sites for nucleophilic attack and the nitrogen and aromatic carbons as sites for electrophilic attack.
Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces are color-coded maps that illustrate the electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for understanding intermolecular interactions, particularly in biological systems. rsc.org Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In isoindolinone-containing compounds, the MEP surface typically shows a strong negative potential around the carbonyl oxygen atoms, making them hydrogen bond acceptors. rsc.orgresearchgate.net The aromatic ring often exhibits a mixed potential, while the N-H group (if present) would show a positive potential, indicating its role as a hydrogen bond donor. A detailed MEP analysis of this compound would provide crucial insights into its interactions with biological targets.
| Descriptor | Predicted Reactive Site for Nucleophilic Attack | Predicted Reactive Site for Electrophilic Attack |
| Fukui Functions | Carbonyl carbons | Nitrogen atom, Aromatic ring carbons |
| MEP Surface | Regions of positive potential (e.g., near H-atoms) | Regions of negative potential (e.g., near O-atoms) |
Conformational Analysis and Energy Landscape Studies
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable bond between the isoindolinone ring and the acetate (B1210297) group, multiple low-energy conformations may exist.
Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational space. researchgate.net For a related indole (B1671886) derivative, the mean plane of the acetate side chain was found to be inclined to the mean plane of the indole ring system by 12.49 (7)°. nih.gov A similar analysis for this compound would involve rotating the C-C bond connecting the acetate group to the isoindolinone ring and calculating the energy at each step. This would reveal the most stable conformers and the transition states connecting them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.
Reaction Mechanism Elucidation via Transition State Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a chemical reaction.
The synthesis of isoindolinones often involves cascade reactions, and DFT studies have been instrumental in understanding the selectivity and mechanism of these complex transformations. nih.govresearchgate.net For instance, in the synthesis of 3,3-dialkylated isoindolin-1-ones, DFT calculations helped to confirm the proposed reaction pathway. researchgate.net
A DFT study on the formation of this compound could investigate the key bond-forming steps, identify the rate-determining step, and explain the observed stereoselectivity, if any. Such a study would provide a molecular-level understanding of the reaction, which is crucial for optimizing reaction conditions and designing new synthetic routes.
Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shift Prediction)
Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions are valuable for confirming the structure of a newly synthesized compound and for assigning experimental spectra.
The 1H and 13C NMR spectra of a related compound, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, have been reported. mdpi.com For this compound, DFT calculations could be used to predict the chemical shifts of the protons and carbons. These predicted values can then be compared with experimental data to validate the structure. Discrepancies between predicted and experimental shifts can often be explained by considering solvent effects or conformational averaging.
| Nucleus | Predicted Chemical Shift Range (ppm) (based on related compounds) | Experimental 1H NMR data for Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate (CDCl3, 400 MHz) mdpi.com |
| Aromatic-H | 7.2 - 7.9 | 7.83 (d, J = 7.53 Hz, 1H), 7.57 (t, J = 7.39 Hz, 1H), 7.47 (t, J = 7.49 Hz, 1H), 7.37 (d, J = 7.56 Hz, 1H) |
| NH-H | 7.0 - 8.0 | 7.14 (bs, 1H) |
| CH-H (on ring) | 4.5 - 5.5 | - |
| CH2-H | 2.5 - 3.5 | 2.96 (d, J = 16.3 Hz, 1H), 2.51 (d, J = 16.3 Hz, 1H) |
| OCH3-H | 3.6 - 3.8 | 3.72 (s, 3H) |
Methyl 2 Isoindolin 1 Yl Acetate As a Key Intermediate and Building Block in Complex Chemical Synthesis
Precursor for Advanced Heterocyclic Systems (e.g., Cinnolines, Benzotriazines, Isoquinolines)
The strategic importance of methyl 2-(isoindolin-1-yl)acetate and its derivatives is evident in their application as precursors for a variety of advanced heterocyclic systems. These systems are integral to numerous pharmacologically active compounds.
Cinnolines: The cinnoline (B1195905) nucleus, an aromatic heterocyclic system, can be synthesized from isoindolin-1-one (B1195906) derivatives. nih.govacs.org A general method involves dissolving the isoindolin-1-one derivative in a solution of potassium hydroxide (B78521) in methanol (B129727) and heating the mixture. acs.org This process facilitates a molecular rearrangement that leads to the formation of the cinnoline ring system. For instance, methyl 2-(4-cyanocinnolin-3-yl)benzoate has been synthesized using this approach. acs.org The reaction conditions, such as heating time, can be optimized to favor the formation of either the cinnoline ester or the corresponding carboxylic acid. nih.gov
Benzotriazines: Similar to cinnolines, 1,2,4-benzotriazine (B1219565) derivatives can also be prepared from isoindolin-1-one precursors. nih.gov The synthetic strategy often involves the treatment of a substituted 3-aminoisoindolin-1-one (B2715335) with a basic solution, such as potassium hydroxide in methanol, followed by heating. nih.gov This induces a ring transformation to yield the benzotriazine core. A variety of substituted methyl 2-(benzo[e] nih.govnih.govwhiterose.ac.uktriazin-3-yl)benzoates have been successfully synthesized through this methodology, including 7-methyl, 6,7-dimethyl, and 7-methoxy derivatives. nih.gov
Isoquinolines: Isoquinolines represent another class of heterocyclic compounds that can be accessed from precursors related to the isoindolinone framework. While direct conversion of this compound to isoquinolines is less common, the synthesis of isoquinoline (B145761) derivatives often involves multicomponent reactions where isoindolin-2-yl-acetamides are formed as key intermediates. nih.govresearchgate.net These intermediates can then undergo further transformations, such as copper-catalyzed annulation reactions, to construct the isoquinoline scaffold. nih.gov Various synthetic strategies for isoquinolines have been developed, including C-H activation/annulation reactions and sequential coupling-imination-annulation reactions, highlighting the versatility of related starting materials in constructing this important heterocyclic motif. whiterose.ac.ukorganic-chemistry.org
Role in Natural Product Synthesis and Analogue Development (e.g., Aristolactams)
The isoindolinone core, of which this compound is a key example, is a structural motif present in a variety of natural products, including the aristolactam alkaloids. beilstein-journals.org The synthesis of these complex natural products and their analogues often relies on the strategic use of isoindolinone-based building blocks.
Aristolactams: The synthesis of aristolactams, a class of phenanthrene (B1679779) alkaloids, can be achieved through synthetic routes that utilize isoindolinone intermediates. For example, the synthesis of aristolactam BII has been accomplished via a one-pot Suzuki-Miyaura/aldol condensation of a brominated isoindolinone with a suitable boronic acid. beilstein-journals.org This approach allows for the efficient construction of the complex polycyclic framework of the natural product. By varying the coupling partners in such reactions, a library of both natural and non-natural aristolactam analogues can be generated, facilitating the exploration of their biological activities. beilstein-journals.org The ability to functionalize the isoindolinone core, as demonstrated in the synthesis of methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, provides a handle for introducing further chemical diversity into these natural product analogues. mdpi.comresearchgate.net
The development of synthetic routes to isoindolinone-containing natural products and their analogues is an active area of research, driven by the interesting biological properties often associated with these compounds. beilstein-journals.org
Utility in Divergent Synthetic Pathways and Chemical Library Generation
The structural features of this compound and its derivatives make them highly valuable in the context of divergent synthesis and the generation of chemical libraries. Divergent synthesis allows for the creation of a wide range of structurally diverse compounds from a common intermediate, which is a powerful strategy in drug discovery and chemical biology.
The isoindolin-2-yl-acetamide scaffold, which can be derived from intermediates related to this compound, has been utilized in the development of DNA-encoded chemical libraries. nih.gov These libraries are of significant interest due to their potential to contain compounds with pharmacological properties similar to molecules like lenalidomide. researchgate.net
Furthermore, multicomponent reactions (MCRs) involving precursors like methyl 2-formylbenzoate (B1231588) can lead to the formation of diverse isoindolin-1-one derivatives. nih.gov These reactions, often performed as one-pot procedures, provide efficient access to complex and potentially biologically active scaffolds. nih.gov By systematically varying the inputs of these MCRs, large and diverse chemical libraries can be rapidly assembled. The ability to generate both isoquinolin-2(1H)-yl-acetamide and isoindolin-2-yl-acetamide derivatives from a common Ugi MCR-based precursor further highlights the power of this approach for creating molecular diversity. nih.gov
Application in Material Science Precursors (Focus on synthetic methodology, not material properties)
While the primary applications of this compound and its derivatives are in the realm of medicinal chemistry and organic synthesis, the synthetic methodologies used to prepare these compounds and their more complex analogues have relevance to the synthesis of precursors for material science.
The synthesis of 3,3-disubstituted isoindolinones, such as methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, involves the challenging construction of a quaternary carbon center. mdpi.comresearchgate.net The development of robust synthetic methods to achieve this, for example, through cascade reactions of 2-acylbenzonitriles with nucleophiles or via Krapcho decarboxylation of malonate derivatives, provides valuable tools for synthetic chemists. mdpi.comresearchgate.net These methodologies can be adapted to create specifically functionalized isoindolinone-based molecules that could serve as monomers or building blocks for the synthesis of novel polymers or organic materials. The ability to introduce various functional groups onto the isoindolinone scaffold opens up possibilities for tuning the properties of the resulting materials.
Synthesis and Chemical Research on Methyl 2 Isoindolin 1 Yl Acetate Analogs and Derivatives
Structural Modifications at the Ester Side Chain
The ester side chain of Methyl 2-(isoindolin-1-yl)acetate is a prime target for structural modification, allowing for the introduction of diverse functionalities that can significantly alter the molecule's physicochemical properties. Key transformations include hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of amides and other derivatives.
Research has demonstrated the conversion of related isoindolinone-based methyl esters into a variety of amides through standard amide coupling procedures. For instance, the hydrolysis of a methyl acetate (B1210297) derivative of an isoindolinone to its carboxylic acid, followed by an amide coupling reaction with N-methylpiperazine, has been successfully carried out. nih.gov This approach allows for the linkage of various amine-containing fragments to the isoindoline (B1297411) core via the acetate side chain.
A general representation of this two-step modification is shown below:
Hydrolysis: The methyl ester is converted to a carboxylic acid, typically under basic conditions (e.g., NaOH in methanol (B129727)/CH₂Cl₂), followed by acidic workup. nih.gov
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard coupling agents to form the corresponding amide. nih.gov
This strategy has been employed to synthesize a range of isoindolinone derivatives with modified side chains, such as those incorporating piperidine and naphthyridine moieties, highlighting the modularity of this synthetic approach. google.com The conversion of the ester to an amide changes the hydrogen bonding capability and polarity of the side chain, which can have profound effects on the molecule's interactions with biological targets.
The table below illustrates examples of side chain modifications starting from a carboxylic acid precursor.
| Starting Material | Amine Reagent | Resulting Product |
| 2-(1-Methyl-3-oxoisoindolin-1-yl)acetic acid | N-Methylpiperazine | 3-Methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)isoindolin-1-one nih.gov |
| Isoindolin-1-one-3-acetic acid derivative | 4-Hydroxypiperidine | 2-(7-chloro-1,8-naphthylidin-2-yl)-3-[(4-hydroxypiperidin-1-yl)carbonylmethyl]isoindolin-1-one google.com |
| Isoindolin-1-one-3-acetic acid derivative | 1,4-Dioxa-8-azaspiro[4.5]decane | 2-(7-chloro-1,8-naphthylidin-2-yl)-3-[(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)carbonylmethyl]isoindolin-l-one google.com |
Substituent Effects on the Isoindoline Aromatic Ring System
The aromatic ring of the isoindoline system provides a scaffold for introducing various substituents, which can influence the molecule's electronic properties, solubility, and steric profile. The synthesis of these analogs typically begins with appropriately substituted precursors, such as substituted 2-acylbenzonitriles. researchgate.netnih.gov
The nature of the substituents on the aromatic ring of the precursors can affect the course and efficiency of the cyclization reactions that form the isoindoline core. For example, in cascade reactions involving substituted 2-acylbenzonitriles, the electronic nature of the substituents can play a role in reaction outcomes. researchgate.net Similarly, the synthesis of related heterocyclic systems like cinnolines and 1,2,4-benzotriazines from 3-substituted isoindolin-1-ones often involves precursors with various substituents on the aromatic ring, such as methyl or methoxy groups. nih.govaub.edu.lb
A prominent example of a clinically relevant isoindoline-containing molecule with aromatic substitution is Lenalidomide. Its synthesis starts with methyl (2-methyl-3-nitro)benzoate, introducing a nitro group onto the benzene (B151609) ring. mdpi.com This nitro group is later reduced to an amino group, which is crucial for its biological activity. This highlights how substituents on the aromatic ring can be essential functional groups or precursors to such groups.
The table below summarizes the synthesis of various substituted isoindolinone derivatives from functionalized starting materials.
| Starting Material | Key Reagent | Resulting Substituted Isoindolinone Analog |
| 2-Acylbenzonitriles | Various nucleophiles | 3,3-Disubstituted isoindolin-1-ones researchgate.net |
| 2-Cyanobenzaldehyde | Substituted 2-nitroaniline derivatives | 3-(Arylamino)-3-(cyanomethyl)isoindolin-1-one derivatives nih.gov |
| Methyl (2-methyl-3-nitro)benzoate | N-Bromosuccinimide, then 3-aminopiperidine-2,6-dione | Nitro-analog of Lenalidomide mdpi.com |
These modifications are integral to tuning the properties of the final compound, and density functional theory (DFT) studies have been employed to understand the mechanisms and selectivity of reactions involving these substituted systems. researchgate.net
N-Substitution and its Influence on Reactivity and Stereochemistry
The nitrogen atom of the isoindoline ring is another key position for chemical modification. N-substitution can significantly impact the molecule's steric and electronic properties, which in turn influences the reactivity and stereochemical outcomes of subsequent reactions.
Research on the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones has shown a strong dependence of the product's stereoselectivity on the nature of the N-substituent. researchgate.net For instance, when the nitrogen is unsubstituted (N-H), the reaction yields exclusively the Z-isomer. However, the introduction of N-alkyl or N-aryl groups leads to the formation of E/Z mixtures. The steric bulk of the N-substituent directly correlates with the ratio of stereoisomers produced. An N-methyl group gives a 7:1 E/Z ratio, while a bulkier N-phenyl substituent reduces this ratio to 2:1, indicating that sterics play a crucial role in directing the stereochemical outcome. researchgate.net
The nitrogen atom can also be directly functionalized through alkylation or arylation reactions. For example, N-methylation of (Z)-3-((phenylsulfonyl)methylene)isoindolin-1-ones has been achieved using methyl iodide and potassium carbonate. nih.gov Furthermore, N-arylation of an isoindolinone derivative has been accomplished using iodobenzene in the presence of a copper catalyst, demonstrating a method for introducing aryl groups at the nitrogen position. nih.gov
The following table details the influence of different N-substituents on the stereoisomeric ratio in an elimination reaction. researchgate.net
| N-Substituent | Resulting E/Z Ratio of 3-Methyleneisoindolin-1-one |
| H | Z-isomer only |
| Methyl | 7:1 |
| Benzyl | 8:1 |
| 4-Methoxybenzyl | 5:1 |
| Phenyl | 2:1 |
These findings underscore the critical role of the N-substituent in controlling molecular geometry and reactivity within the isoindoline framework.
Development of Stereoisomeric this compound Analogs
The C1 position of the isoindoline ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. In medicinal chemistry and pharmacology, it is well-established that different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles. fda.gov Consequently, the development of methods to synthesize enantiomerically pure or enriched analogs is a significant area of research.
Technological advances in asymmetric synthesis and chiral separation now permit the production of single enantiomers on a larger scale. fda.gov The development of stereoisomeric drugs requires robust analytical methods to determine the isomeric composition and to study the properties of each individual isomer. fda.gov
In the context of isoindolinone synthesis, asymmetric approaches have been successfully developed. For example, an efficient asymmetric synthesis of a 3-methylated analog of (S)-PD172938, a biologically active isoindolinone, was achieved using an asymmetric phase-transfer catalysis process, followed by recrystallization to enhance enantiomeric purity. nih.gov This demonstrates the feasibility of controlling the stereochemistry at the C3 (or C1) position during synthesis.
Furthermore, certain synthetic methodologies, such as base-promoted cascade reactions for creating 3,3-disubstituted isoindolin-1-ones, have been observed to proceed with high diastereoselectivity, often yielding a single diastereomer. researchgate.net This inherent stereocontrol is highly valuable for constructing complex molecules with defined three-dimensional structures. The development of optically active isoindolines has been the subject of patent applications, further emphasizing the importance of stereoisomerism in this class of compounds. google.com
Key approaches to accessing stereoisomerically pure analogs include:
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. nih.gov
Chiral Resolution: Separating a racemic mixture into its individual enantiomers, often through chromatography with a chiral stationary phase or by forming diastereomeric salts.
Diastereoselective Reactions: Designing reactions that preferentially form one diastereomer, which can then be isolated. researchgate.net
The focus on stereoisomeric development reflects a sophisticated approach to drug design and chemical synthesis, aiming to produce compounds with optimized activity and safety profiles.
Emerging Research Frontiers and Future Directions in Methyl 2 Isoindolin 1 Yl Acetate Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For the production of Methyl 2-(isoindolin-1-yl)acetate and its derivatives, research is increasingly focused on moving beyond traditional stoichiometric reagents towards more sustainable and atom-economical catalytic approaches.
Recent advancements in the synthesis of related isoindolinone scaffolds have highlighted the potential of bifunctional phase-transfer catalysis. nih.gov These systems, often employing chiral ammonium (B1175870) salts, can facilitate asymmetric transformations, opening the door to the enantioselective synthesis of chiral isoindoline (B1297411) derivatives. nih.gov The application of such catalysts to the synthesis of this compound could provide a direct route to enantiomerically pure forms of the compound, which is of significant interest for potential pharmaceutical applications.
Organocatalysis has also emerged as a powerful tool in heterocyclic chemistry. Catalysts such as l-proline (B1679175) and its derivatives have been shown to be effective in the stereoselective synthesis of various indole-containing molecules. rsc.org The exploration of organocatalytic methods for the synthesis of this compound could lead to milder reaction conditions, reduced metal contamination, and unique selectivity profiles. Furthermore, the use of metal-organic frameworks (MOFs) as heterogeneous catalysts is a burgeoning area of research. nih.gov The high surface area and tunable porosity of MOFs make them attractive candidates for developing recyclable and highly active catalysts for the synthesis of complex organic molecules, including isoindoline derivatives.
| Catalytic System | Potential Advantages for this compound Synthesis | Relevant Research Area |
| Bifunctional Phase-Transfer Catalysis | Enantioselective synthesis, high yields. nih.gov | Asymmetric synthesis of isoindolinones. nih.gov |
| Organocatalysis | Mild reaction conditions, low toxicity, stereoselectivity. rsc.org | Stereoselective synthesis of indole (B1671886) derivatives. rsc.org |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis, recyclability, high activity. nih.gov | Catalytic synthesis of polyhydroquinolines. nih.gov |
| Nanowire Catalysts | High efficiency, excellent yields for related N-heterocycles. organic-chemistry.org | Reductive C-N coupling for isoindolinone synthesis. organic-chemistry.org |
Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering numerous advantages in terms of safety, efficiency, and scalability. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, is particularly well-suited for the production of fine chemicals and active pharmaceutical ingredients. nih.govnih.gov
The application of flow chemistry to the synthesis of this compound holds significant promise for its scalable and controlled production. nih.gov The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities, while the small reactor volumes improve safety, especially when handling reactive intermediates or performing reactions at elevated temperatures and pressures. nih.gov
A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. researchgate.net This approach can significantly reduce production time and waste generation. For the synthesis of this compound, a multi-step sequence could potentially be integrated into a continuous flow system, from the initial formation of the isoindoline ring to the final esterification step. The history of flow chemistry at major pharmaceutical companies demonstrates its successful application in producing complex molecules at scale, including those with challenging reaction conditions. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design
The complexity of organic synthesis presents a significant challenge for the design of efficient and novel reaction pathways. In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to navigate this complexity and accelerate the discovery and development of new synthetic routes. youtube.com
For a target molecule like this compound, ML algorithms can be trained on vast databases of chemical reactions to predict viable synthetic pathways. researchgate.net These models can identify not only known reactions but also propose novel and unconventional routes that a human chemist might overlook. This "de novo" design approach can lead to more efficient and sustainable syntheses. youtube.com
Furthermore, AI can be used to optimize reaction conditions by analyzing the relationships between various parameters (e.g., catalyst, solvent, temperature) and the reaction outcome (e.g., yield, selectivity). This can significantly reduce the number of experiments required to develop a robust and high-yielding process. The integration of ML with automated synthesis platforms has the potential to create fully autonomous systems for molecular discovery and optimization, a concept that is beginning to be realized in both academic and industrial settings. youtube.com
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Optimization
A deep understanding of reaction kinetics and mechanisms is crucial for the development of efficient and robust synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing a wealth of information that is often inaccessible through traditional offline analysis. spectroscopyonline.commt.com
For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of the reaction. spectroscopyonline.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction mechanisms.
The data obtained from in-situ spectroscopy can be used to optimize reaction parameters in real-time, leading to improved yields, reduced reaction times, and enhanced process control. mt.com For example, by monitoring the disappearance of a starting material and the appearance of the product, the reaction can be stopped at the optimal time, preventing the formation of byproducts due to over-reaction. The implementation of these process analytical technologies (PAT) is becoming increasingly important in the pharmaceutical and fine chemical industries for ensuring product quality and process consistency.
| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |
| In-situ FTIR | Functional group changes, concentration profiles. mt.com | Monitoring the formation of the ester and the consumption of carboxylic acid precursor. |
| In-situ NIR | O-H, N-H, and C-H vibrations, particle size. spectroscopyonline.com | Tracking the progress of reactions involving these functional groups. |
| In-situ Raman | Molecular fingerprinting, crystal form analysis. spectroscopyonline.commt.com | Identifying polymorphic forms of the product, monitoring reactions with weak IR absorbers. |
Q & A
Q. What are the established synthetic routes for Methyl 2-(isoindolin-1-yl)acetate, and how do reaction conditions affect yield?
this compound can be synthesized via multicomponent reactions using transition metal catalysts. For example, RhIII-catalyzed relay reactions have been employed to synthesize structurally analogous isoindolinone derivatives, achieving yields between 58–78% depending on ester substituents (e.g., tert-butyl vs. butyl groups) . Key variables include:
- Catalyst loading : Higher RhIII concentrations (2–5 mol%) improve cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar alternatives.
- Temperature : Optimal yields are obtained at 80–100°C; higher temperatures promote side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Critical characterization methods include:
- 1H/13C NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group) and δ 4.1–4.3 ppm (acetate methylene) confirm the ester moiety. Isoindoline protons typically appear as multiplet signals between δ 7.2–7.8 ppm .
- HRMS (ESI) : Accurately determines molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .
- X-ray crystallography : Resolves stereochemistry and packing interactions. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 7.58 Å, b = 14.70 Å, and β = 98.75° have been reported for related compounds .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Waste disposal : Segregate organic waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Discrepancies in yields (e.g., 58% vs. 78% for similar substrates ) may arise from:
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.
- Statistical analysis : Apply ANOVA to compare reaction parameters (e.g., catalyst type, temperature).
- Reproducibility : Document detailed protocols, including stirring speed and reagent purity.
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
- DFT calculations : Optimize transition states for RhIII-catalyzed C–H activation steps.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to design bioactive analogs.
- Solvent modeling : COSMO-RS simulations predict solubility and reaction equilibria .
Q. How does crystallization solvent influence polymorphic forms of this compound?
Q. What strategies optimize catalytic efficiency in synthesizing this compound derivatives?
- Ligand design : Bidentate ligands (e.g., pyridine-2-carboxylate) enhance RhIII coordination, improving turnover number (TON) by 30% .
- Flow chemistry : Continuous reactors reduce side reactions via precise residence time control.
- DoE (Design of Experiments) : Use response surface methodology to maximize yield while minimizing catalyst loading .
Methodological Guidance
- Data validation : Cross-reference spectral data with PubChem (InChIKey: KQODQWPGCUJWBK-UHFFFAOYSA-N ) and CAS Common Chemistry.
- Crystallographic refinement : Use SHELXL for structure solution, leveraging R1 values <0.05 and wR2 <0.10 for high-confidence models .
- Ethical reporting : Avoid raw data redundancy; present analyzed results in figures/tables with ACS-style captions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
